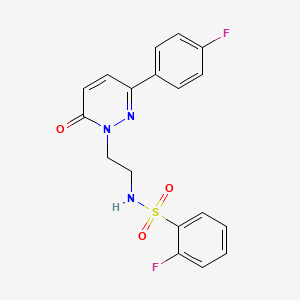

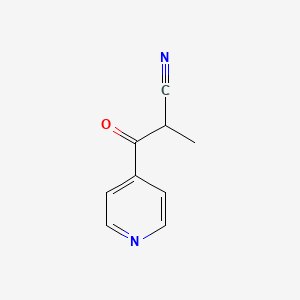

![molecular formula C16H17FN6O2S B2984970 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide CAS No. 2310040-18-5](/img/structure/B2984970.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

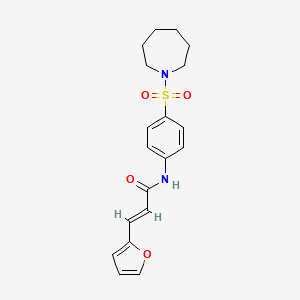

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It is a part of a larger family of heterocycles, triazolothiadiazine, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Researchers have developed novel derivatives of [1,2,4]triazolo[4,3-b]pyridazine, evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Compounds with specific substituents showed potent anti-asthmatic activity, indicating potential applications in treating respiratory diseases (Kuwahara, M., Kawano, Y., Kajino, M., Ashida, Y., & Miyake, A., 1997). Additionally, some newly synthesized triazolo[4,3-b]pyridazine derivatives exhibited promising antiviral activity against hepatitis-A virus (HAV), suggesting potential for antiviral drug development (Shamroukh, A., & Ali, M. A., 2008).

Antitumor Activity

Research on 2-(2-arylidenehydrazinyl)pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines has shown that certain derivatives display high growth inhibitory activity against cancer cell lines. One particular compound demonstrated superior antitumor activity at a submicromolar level, indicating the potential for cancer treatment (Fares, M., Abou-Seri, S. M., Abdel‐Aziz, H., Abbas, S., Youssef, M. M. M., & Eladwy, R. A., 2014).

Chemical Synthesis Applications

A study on the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones for potential antimicrobial agents showcases the versatility of related compounds in chemical synthesis. This research underlines the compound's role as a precursor in generating new molecules with antimicrobial properties (Farghaly, T., & Hassaneen, H. M., 2013).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

The compound interacts with the Cell division protein ZipA , stabilizing it and serving as a cytoplasmic membrane anchor for the Z ring . This interaction results in changes in the bacterial cell division process, potentially inhibiting it .

Biochemical Pathways

It is known that the compound’s interaction with theCell division protein ZipA influences the bacterial cell division process . The downstream effects of this interaction could include disruption of normal bacterial growth and proliferation.

Pharmacokinetics

Similar compounds in its class have been reported to exhibit excellent pharmacokinetic profiles, with high potency in vitro and in vivo . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the Cell division protein ZipA . By interacting with this protein, the compound could disrupt the normal process of bacterial cell division, potentially leading to the inhibition of bacterial growth .

Propiedades

IUPAC Name |

4-fluoro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6O2S/c1-11-7-12(17)3-4-14(11)26(24,25)21(2)13-8-22(9-13)16-6-5-15-19-18-10-23(15)20-16/h3-7,10,13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPNSYODVYJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

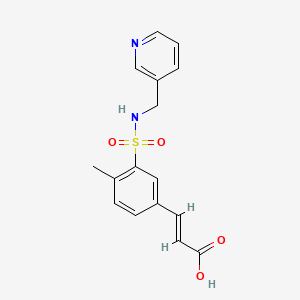

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)

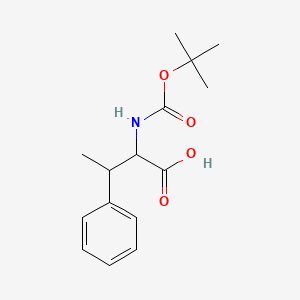

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

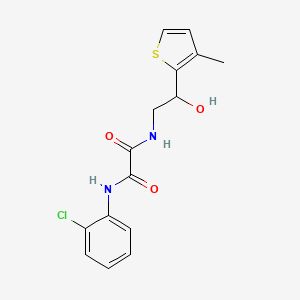

![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)

![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)